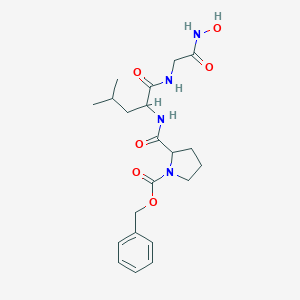
3,4-Didehydronaratriptan
Vue d'ensemble
Description
3,4-Dihydro Naratriptan est un composé chimique connu pour son rôle d'agoniste des récepteurs de la sérotonine 5-HT1. Il présente une activité vasoconstrictrice sélective, ce qui en fait un composé précieux dans la recherche sur les traitements de la migraine . Ce composé est une impureté formée lors de la préparation du naratriptan, un médicament utilisé pour traiter les douleurs céphaliques sévères, y compris les migraines .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,4-dihydro Naratriptan implique plusieurs étapes, à partir du dérivé indolique approprié. Les étapes clés incluent :
Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone.
Réactions de substitution : Le noyau indole subit diverses réactions de substitution pour introduire les groupes fonctionnels nécessaires
Hydrogénation : La dernière étape implique l'hydrogénation du dérivé indolique pour former le composé 3,4-dihydro.
Méthodes de production industrielle
La production industrielle du 3,4-dihydro Naratriptan suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-dihydro Naratriptan subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier davantage le composé, en particulier à l'étape d'hydrogénation.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels sur le noyau indole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogène gazeux en présence d'un catalyseur de palladium ou de platine est généralement utilisé.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures de sulfonyle sont utilisés en conditions basiques ou acides.
Produits majeurs
Les produits majeurs formés à partir de ces réactions comprennent divers dérivés indoliques substitués et le composé final 3,4-dihydro Naratriptan.
Applications de la recherche scientifique
Le 3,4-dihydro Naratriptan a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des agonistes des récepteurs de la sérotonine.
Biologie : Le composé est étudié pour ses effets sur les récepteurs de la sérotonine dans divers systèmes biologiques.
Médecine : Il est principalement étudié pour son potentiel dans le traitement des migraines et autres céphalées.
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de médicaments contre la migraine.
Mécanisme d'action
Le 3,4-dihydro Naratriptan exerce ses effets en agissant comme un agoniste aux récepteurs de la sérotonine 5-HT1. Cette action conduit à une vasoconstriction sélective, qui contribue à soulager les symptômes de la migraine. Les cibles moléculaires comprennent les récepteurs 5-HT1B et 5-HT1D, qui sont impliqués dans la régulation du tonus vasculaire et de la libération de neurotransmetteurs .
Applications De Recherche Scientifique
3,4-Dihydro Naratriptan has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists.
Biology: The compound is studied for its effects on serotonin receptors in various biological systems.
Medicine: It is primarily researched for its potential in treating migraines and other cephalic pains.
Industry: The compound is used in the pharmaceutical industry for the development of migraine medications.
Mécanisme D'action
3,4-Dihydro Naratriptan exerts its effects by acting as an agonist at the serotonin 5-HT1 receptors. This action leads to selective vasoconstriction, which helps alleviate migraine symptoms. The molecular targets include the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of vascular tone and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Composés similaires
Naratriptan : Le composé parent, utilisé dans le traitement de la migraine.
Sumatriptan : Un autre agoniste des récepteurs de la sérotonine utilisé pour les migraines.
Rizatriptan : Fonction similaire, utilisé pour le traitement aigu des migraines.
Unicité
Le 3,4-dihydro Naratriptan est unique en raison de sa formation spécifique comme impureté lors de la synthèse du naratriptan. Son activité vasoconstrictrice sélective et son rôle de composé de recherche le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-20-7 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIDEHYDRONARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)


![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)










